DL-alpha-Tocopherol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water-ethanol solution, 20.82 mg/L at 33 °C

Soluble in alcohol, ether, acetone, chloroform

Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties:

DL-alpha-Tocopherol, a synthetic form of vitamin E, holds research interest due to its potential antioxidant properties. These properties stem from its ability to scavenge free radicals, unstable molecules that contribute to cellular damage and various chronic diseases. Studies have investigated its effects:

In vitro

DL-alpha-tocopherol has shown free radical scavenging activity in cell cultures, suggesting it might protect against oxidative stress .

In vivo

Research in animals suggests potential benefits in specific contexts. For instance, topical application of DL-alpha-tocopherol in mice prevented skin cancer development induced by ultraviolet B radiation . However, it's crucial to note that these findings may not translate directly to humans.

Comparison with D-alpha-Tocopherol:

It's important to distinguish DL-alpha-tocopherol from its naturally occurring counterpart, D-alpha-tocopherol. While both share similar antioxidant properties, D-alpha-tocopherol is generally considered more biologically active in humans .

Studies comparing their effects reveal some nuances:

Animal studies

In broilers (chickens raised for meat), supplementation with either form of vitamin E did not significantly impact antioxidant enzyme activity or total antioxidant capacity .

Human studies

Research suggests D-alpha-tocopherol might be more effective in reducing LDL cholesterol (bad cholesterol) levels compared to DL-alpha-tocopherol .

Limitations and Future Directions:

Despite the research efforts, the current understanding of DL-alpha-tocopherol's effects in humans remains limited.

Inconclusive findings

Several clinical trials investigating its potential benefits in preventing various diseases like Alzheimer's disease and cardiovascular disease have yielded inconclusive results .

Dosage and formulation considerations

The effectiveness of DL-alpha-tocopherol might depend on factors like dosage, formulation, and individual factors like genetics. Further research is needed to determine optimal strategies for its use, if any.

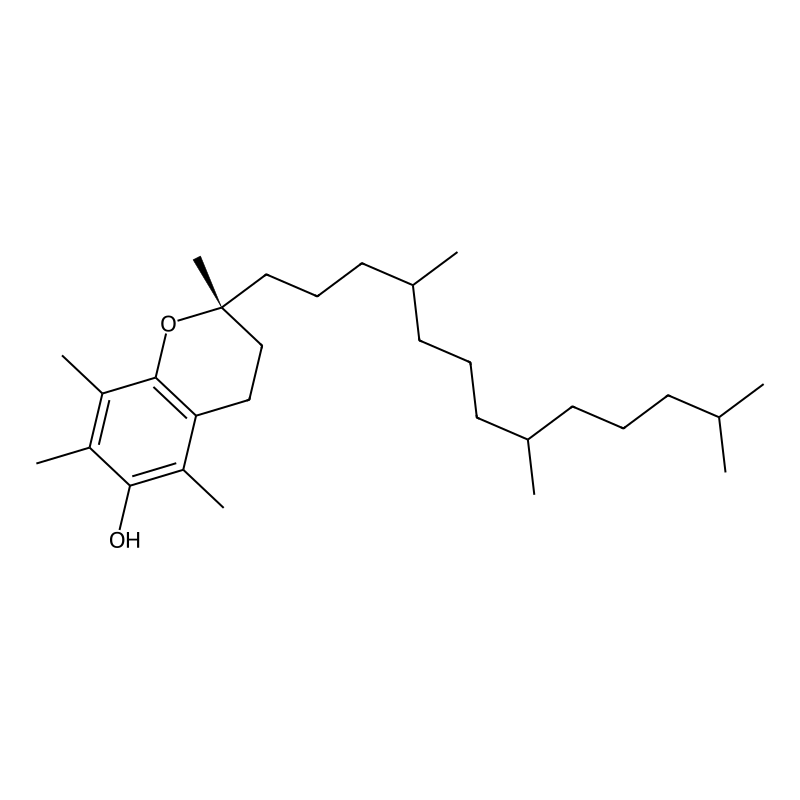

DL-alpha-Tocopherol, commonly known as a form of Vitamin E, is a fat-soluble antioxidant that plays a crucial role in protecting cell membranes from oxidative damage. Its chemical structure includes a saturated trimethyltridecyl chain attached to a chromanol ring, which is responsible for its antioxidant properties. The compound is characterized by the molecular formula and has a molecular weight of approximately 430.71 g/mol . DL-alpha-Tocopherol exists as a racemic mixture of stereoisomers, with the most biologically active form being RRR-alpha-tocopherol, while the synthetic form has reduced vitamin activity due to the presence of four stereoisomers that are less effective in biological systems .

DL-alpha-Tocopherol is widely used in various industries:

- Nutritional Supplements: It is commonly included in dietary supplements for its antioxidant properties.

- Food Industry: Used as a food preservative due to its ability to prevent rancidity.

- Cosmetics: Incorporated into skincare products for its protective effects against oxidative damage.

- Pharmaceuticals: Utilized in formulations aimed at treating or preventing conditions related to oxidative stress .

Several compounds share structural similarities with DL-alpha-Tocopherol, including:

- Alpha-Tocopherol (RRR-alpha-tocopherol): The natural form with higher biological activity.

- Beta-Tocopherol: Another form of Vitamin E with different antioxidant properties.

- Gamma-Tocopherol: Found predominantly in dietary sources like soybean oil; known for anti-inflammatory properties.

- Tocotrienols: Similar compounds that differ by possessing three double bonds in their side chains; they exhibit unique biological activities distinct from tocopherols.

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| DL-alpha-Tocopherol | Saturated side chain | Antioxidant | Synthetic form with lower activity |

| Alpha-Tocopherol | Saturated side chain | Strong antioxidant | Most active natural form |

| Beta-Tocopherol | Saturated side chain | Moderate antioxidant | Less prevalent in diet |

| Gamma-Tocopherol | Saturated side chain | Anti-inflammatory | Found in high amounts in certain oils |

| Tocotrienols | Unsaturated side chain | Antioxidant | Unique effects on cholesterol metabolism |

The uniqueness of DL-alpha-Tocopherol lies in its synthetic origin and its specific stereoisomeric composition, which affects its bioactivity compared to naturally occurring forms .

Physical Description

Pale yellow liquid; Darkened gradually by light; [Merck Index]

Color/Form

Transparent needles

Slightly viscous, pale yellow oil

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 210 °C at 0.1 mm Hg

BP: 200-220 °C at 0.1 mmHg

Heavy Atom Count

Taste

Density

0.950 at 25 °C/4 °C

LogP

Odor

Appearance

Melting Point

2.5-3.5 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 559 of 2163 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 1604 of 2163 companies with hazard statement code(s):;

H317 (99.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Therapeutic Uses

Vitamin E deficiency in premature infants may result in hemolytic anemia, thrombocytosis, and increased platelet aggregation.

/Vitamin E/ has also been used in cancer, skin conditions, sexual dysfunction, to reduce the incidence of non-fatal myocardial infarction, to lower the incidence of coronary artery disease, aging, fibrocystic breast disease (cystic mastitis), to treat dapsone-associated hemolysis, and arthritis. /not included in the US product label/

Vitamin E has been used in certain premature infants to reduce the toxic effects of oxygen therapy on the lung parenchyma... and the retina... /not included in the US product label/

For more Therapeutic Uses (Complete) data for VITAMIN E (19 total), please visit the HSDB record page.

EXPL THER We evaluated the effects of vitamin E (dl-alpha-tocopherol) on mutagen sensitivity levels in a randomized placebo-controlled pilot trial. In brief, a dietary supplement of 1000 mg/day vitamin E or a placebo was randomly administered for 3 months to melanoma outpatients clinically free of the disease. Plasma vitamin E and mutagen sensitivity levels were measured at baseline and at the end of the trial after 3 months. At baseline, we found no significant differences in plasma vitamin E and mutagen sensitivity levels between the two groups. We also measured dietary intake at baseline and found dietary vitamin E to be a poor predictor of plasma levels of vitamin E. After 3 months of supplementation, we found that plasma levels of alpha-tocopherol increased significantly (P = 0.0005) in the vitamin E compared to the placebo group. We also found a non-significant, but consistent decrease in plasma gamma-tocopherol concentrations in the vitamin E supplemented compared to the placebo group. We did not find any significant difference between the vitamin E and placebo groups in mutagen sensitivity levels either at baseline or after 3 months of supplementation. We conclude that short term vitamin E supplementation, although it causes increased blood levels of alpha-tocopherol, does not provide protection against bleomycin-induced chromosome damage.

EXPL THER Epidemiological studies have demonstrated an inverse relationship between vitamin E intake and cardiovascular disease (CVD) risk. In contrast, randomized controlled trials have reported conflicting results as to whether vitamin E supplementation reduces atherosclerosis progression and CVD events. The study population consisted of men and women > or =40 years old with an LDL cholesterol level > or =3.37 mmol/L (130 mg/dL) and no clinical signs or symptoms of CVD. Eligible participants were randomized to DL-alpha-tocopherol 400 IU per day or placebo and followed every 3 months for an average of 3 years. The primary trial end point was the rate of change in the common carotid artery far-wall intima-media thickness (IMT) assessed by computer image-processed B-mode ultrasonograms. A mixed effects model using all determinations of IMT was used to test the hypothesis of treatment differences in IMT change rates. Compared with placebo, alpha-tocopherol supplementation significantly raised plasma vitamin E levels (P<0.0001), reduced circulating oxidized LDL (P=0.03), and reduced LDL oxidative susceptibility (P<0.01). However, vitamin E supplementation did not reduce the progression of IMT over a 3-year period compared with subjects randomized to placebo. The results are consistent with previous randomized controlled trials and extend the null results of vitamin E supplementation to the progression of IMT in healthy men and women at low risk for CVD.

EXPL THER The glycation of proteins and elevated triglyceride (TG) levels are two of the major risk factors in the development of complications of diabetes. Previous studies have found some beneficial effects of supplementation of pharmacological doses (900-2000 IU/day) of vitamin E in Type II diabetic patients. This study examined whether supplementation with a modest dose of vitamin E (100 IU/day) had any effect on blood glucose, glycated hemoglobin (GHb), TG or red cell counts in Type I diabetic patients. 35 diabetic patients were supplemented with either DL-alpha-tocopherol (vitamin E) capsules (orally, 100 IU/day) or a placebo for 3 months in a double-blind clinical trial. Fasting blood was collected from each diabetic patient before and after vitamin E or placebo supplementation. Data were analyzed using paired "t" tests and the Wilcoxon Signed Rank Test. Levels of GHb (mean +/- SEM) were 11.5 +/- 0.4 and 12.8 +/- 0.9% (p < 0.05); glucose, 8.8 +/- 1.2 and 11.6 +/- 1.3 mM; and TG, 2.2 +/- 0.2 and 2.9 +/- 0.3 mM (p < 0.03) after vitamin E supplementation versus before supplementation. There were no differences in these parameters after supplementation with the placebo. There was no effect on blood RBC, hematocrit, and hemoglobin levels after supplementation of vitamin E or the placebo. There were no differences in ages and duration of diabetes between placebo and vitamin E-supplemented groups. This study suggests that modest vitamin E supplementation (100 IU/day) can significantly lower blood GHb and TG levels and does not have any effect on red cell indices in Type I diabetic patients.

EXPL THER Dietary components may be both causal and protective in cases of pancreatic carcinoma, but the preventive potential of single constituents has not been evaluated. The /study/ report the effects of alpha-tocopherol and beta-carotene supplementations on the rates of incidence of and mortality from pancreatic carcinoma in a randomized, controlled trial. The 29,133 participants in the Alpha-Tocopherol Beta-Carotene Cancer Prevention (ATBC) Study were male smokers who were ages 50-69 years at the time they were randomized into 1 of the following 4 intervention groups: dl-alpha-tocopherol (AT; 50 mg/day), beta-carotene (BC; 20 mg/day), both AT and BC, and placebo. The daily supplementation lasted for 5-8 years. Incident cancers were identified through the national Finnish Cancer Registry and death certificates of the Statistics Finland. Results were analyzed by supplementation with Cox regression models. Effects of both supplementations were statistically nonsignificant. The rate of incidence of pancreatic carcinoma was 25% lower for the men who received beta-carotene supplements (n = 38) compared with the rate for those who did not receive beta-carotene (n = 51) (95% CI, -51% to 14%). Supplementation with alpha-tocopherol (n = 51) increased the rate of incidence by 34% (95% CI, -12% to 105%) compared with the rate for those who did not receive alpha-tocopherol. Mortality from pancreatic carcinoma during the follow-up, adjusted for stage and anatomic location of the tumor, was 19% (95% CI, -47% to 26%) lower among those who received beta-carotene and 11% (95% CI, -28% to 72%) higher among those who received alpha-tocopherol as compared with those who did not receive supplementation. Supplementation with beta-carotene or alpha-tocopherol does not have a statistically significant effect on the rate of incidence of pancreatic carcinoma or the rate of mortality caused by this disease.

For more Therapeutic Uses (Complete) data for dl-alpha-Tocopherol (7 total), please visit the HSDB record page.

Pharmacology

Mechanism of Action

Cancer development and progression are closely associated with inflammation. NF-kappaB (nuclear factor kappaB) provides a mechanistic link between inflammation and cancer, and is a major factor controlling the ability of malignant cells to resist tumor surveillance mechanisms. NF-kappaB might also regulate tumor angiogenesis and invasiveness and the signalling pathways that mediate its activation provide attractive targets for new chemopreventive and chemotherapeutic approaches. ROS (reactive oxygen species) initiate inflammation by up-regulation of pro-inflammatory cytokines and therefore antioxidants provide a major defence against inflammation. alpha-Tocopherol is a lipid-soluble antioxidant. In addition to decreasing lipid peroxidation, alpha-tocopherol may exert intracellular effects. Hence, the aim of this study was to test the effect of alpha-tocopherol supplementation in cancer prevention via suppression of NF-kappaB-mediated pro-inflammatory cytokines. alpha-Tocopherol treatment significantly down-regulates expression, synthesis as well as secretion of pro-inflammatory cytokine IL-6 (interleukin-6) in cancerous mice. It also suppresses NF-kappaB binding to IL-6 promoter in liver leading to decreased secretion of IL-6 in serum. The regulation of the signalling pathway by alpha-tocopherol is found apart from its antioxidant capacity to reduce lipid peroxidation. Thus, the present study provides evidence for the hypothesis that besides the powerful free radical scavenging effects, alpha-tocopherol has genomic effects in down-regulation of pro-inflammatory cytokine and cancer prevention via the NF-kappaB-dependent pathway.

Mitocans are drugs selectively killing cancer cells by destabilizing mitochondria and many induce apoptosis via generation of reactive oxygen species (ROS). However, the molecular events by which ROS production leads to apoptosis has not been clearly defined. In this study with the mitocan alpha-tocopheryl succinate (alpha-TOS) the role of the Bcl-2 family proteins in the mechanism of malignant cell apoptosis has been determined. Exposure of several different cancer cell lines to alpha-TOS increased expression of the Noxa protein, but none of the other proteins of the Bcl-2 family, an event that was independent of the cellular p53 status. alpha-TOS caused a profound conformational change in the pro-apoptotic protein, Bak, involving oligomerization in all cell types, and this also applied to the Bax protein, but only in non-small cell lung cancer cells. Immunoprecipitation studies indicated that alpha-TOS activates the two BH1-3 proteins, Bak or Bax, to form high molecular weight complexes in the mitochondria. RNAi knockdown revealed that Noxa and Bak are required for alpha-TOS-induced apoptosis, and the role of Bak was confirmed using Bak- and/or Bax-deficient cells. We conclude that the major events induced by alpha-TOS in cancer cells downstream of ROS production leading to mitochondrial apoptosis involve the Noxa-Bak axis. It is proposed that this represents a common mechanism for mitochondrial destabilization activated by a variety of mitocans that induce accumulation of ROS in the early phases of apoptosis. /alpha-Tocopheryl succinate/

Vapor Pressure

Pictograms

Irritant

Impurities

Other CAS

10191-41-0

59-02-9

2074-53-5

1406-18-4

Absorption Distribution and Excretion

The pharmacokinetic profile of tocopherol indicates a longer time of excretion for tocopherols when compared to tocotrienols. The different conjugated metabolites are excreted in the urine or feces depending on the length of their side-chain. Due to their polarity, intermediate-chain metabolites and short-chain metabolites are excreted via urine as glucoside conjugates. A mixture of all the metabolites and precursors can be found in feces. The long-chain metabolites correspond to >60% of the total metabolites in feces. It is estimated that the fecal excretion accounts for even 80% of the administered dose.

The apparent volume of distribution was 0.284 ± 0.021 mL for δ-tocopherol, 0.799 ± 0.047 mL for γ-tocopherol, and 0.556 ± 0.046 mL for β-tocopherol.

Clearance ranged from 0.081 to 0.190 L/h for δ-tocopherol, γ-tocopherol, and β-tocopherol.

alpha-Tocopherol is absorbed via the lymphatic pathway and transported in association with chylomicrons. In plasma, alpha-tocopherol is found in all lipoprotein fractions but mostly is associated with apo B containing lipoproteins. alpha-Tocopherol is associated with very low density lipoprotein when it is secreted from the liver. In the rat, about 90% of total body mass of alpha-tocopherol is recovered in the liver, skeletal muscle and adipose tissue. Most alpha-tocopherol is located in the mitochondrial fractions and in the endoplasmic reticulum, whereas little is found in cytosol and peroxisomes.

The level of retinal alpha-tocopherol of newborn rats could be altered by dietary manipulation of the mothers. The mothers were fed diets containing either 1 g alpha-tocopherol acetate/kg food or none, starting 21-25 days before the birth of their litters and lasting throughout the exposure period. This treatment resulted in three to fourfold differences in the retinal alpha-tocopherol levels of the pups. The combination of dietary and oxygen treatments also resulted in significant differences in retinal glutathione peroxidase activity, with the vitamin E deprived, oxygen exposed group having highest levels. Newborn rats both supplemented with and deprived of alpha-tocopherol had less vasoobliteration than did those nursed by mothers fed rat chow.

Vitamin E is stored unmodified in tissues (principally the liver and adipose tissue) and excreted via the feces. Excess vitamin E is converted to a lactone, esterified to glucuronic acid, and subsequently excreted in the urine.

Vitamin E is 20% to 50% absorbed by intestinal epithelial cells in the small intestine. Bile and pancreatic juice are needed for tocopherol absorption. Absorption is increased when administered with medium-chain triglycerides. Distribution to tissues via the lymphatic system occurs as a lipoprotein complex. High concentrations of vitamin E are found in the adrenals, pituitary, testes, and trombocytes.

For more Absorption, Distribution and Excretion (Complete) data for VITAMIN E (11 total), please visit the HSDB record page.

The 2R-stereoisomers are the only forms of alpha-tocopherol that are maintained in human plasma and tissue. The activity of natural or natural-source alpha-tocopherol (RRR alpha-tocopherol), on an equal weight basis, is at least twice as high as synthetic alpha-tocopherol. This is mainly because half of the stereoisomers of synthetic alpha-tocopherol are not maintained in human plasma and are, therefore, not bioavailable.

Metabolism Metabolites

Vitamin E is stored unmodified in tissues (principally the liver and adipose tissue) and excreted via the feces. Excess vitamin E is converted to a lactone, esterified to glucuronic acid, and subsequently excreted in the urine.

Alpha-tocopherol (Vitamin E), formed from homogentisic acid yields, in rabbits 4-hydroxy-4-methyl-6-(2,4,5-trimethyl-3,6-quinonyl)caproic acid ...

Vitamin E is likely the most important antioxidant in the human diet and alpha-tocopherol is the most active isomer. Alpha-tocopherol exhibits anti-oxidative capacity in vitro, and inhibits oxidation of ldl. Beside this, alpha-tocopherol shows anti-inflammatory activity and modulates expression of proteins involved in uptake, transport and degradation of tocopherols, as well as the uptake, storage and export of lipids such as cholesterol. Despite promising anti-atherogenic features in vitro, vitamin E failed to be atheroprotective in clinical trials in humans. Recent studies highlight the importance of long-chain metabolites of alpha-tocopherol, which are formed as catabolic intermediate products in the liver and occur in human plasma. These metabolites modulate inflammatory processes and macrophage foam cell formation via mechanisms different than that of their metabolic precursor alpha-tocopherol and at lower concentrations. Here we summarize the controversial role of vitamin E as a preventive agent against atherosclerosis and point the attention to recent findings that highlight a role of these long-chain metabolites of vitamin E as a proposed new class of regulatory metabolites. We speculate that the metabolites contribute to physiological as well as pathophysiological processes.

Associated Chemicals

beta-Tocopherol; 148-03-8

gamma-Tocopherol; 7616-22-0

delta-Tocopherol; 119-13-1

d-gamma-Tocopherol; 54-28-4

Drug Warnings

Vitamin E may impair the hematologic response to iron therapy in children with iron-defiiency anemia.

FDA Pregnancy Risk Category: A CONTROLLED STUDIES SHOW NO RISK. Adequate, well controlled studies in pregnant women have failed to demonstrate a risk to the fetus in any trimester of pregnancy.

Vitamin E has not been shown to be teratogenic. There is no evidence that vitamin E requirements in pregnant women differ from women who are not pregnant.

Reports of toxicity to enterally administered vitamin E are rare in infants. However, increased risks of sepsis and necrotizing enterocolitis have been reported after both enteral and parenteral vitamin E, primarily when plasma (or serum) vitamin E levels exceed 3.5 mg/dL. Levels this high are seldom seen with enteral vitamin E when intake is 25 mg d-tocopherol equivalent/(kg/day) or less. Intakes below this threshold will be provided by infant formulas with vitamin E to energy ratios of up to 20 mg/100 kcal (30 IU/100 kcal) so long as energy intake does not exceed 125 kcal/(kg/day).

Biological Half Life

Little is known about alpha-tocopherol's bioavailability as a constituent of food or its dependence on a subject's age. To evaluate the alpha-tocopherol bioavailability from food, we used collard greens grown in deuterated water ((2)H collard greens) as a source of deuterium-labeled ((2)H) alpha-tocopherol consumed by younger and older adults in a post hoc analysis of a vitamin K study. Younger (mean +/- SD age: 32 +/- 7 y; n = 12 women and 9 men) and older (aged 67 +/- 8 y; n = 8 women and 12 men) adults consumed a test breakfast that included 120 g (2)H collard greens (1.2 +/- 0.1 mg (2)H-alpha-tocopherol). Plasma unlabeled alpha-tocopherol and (2)H-alpha-tocopherol were measured by using liquid chromatography-mass spectrometry from fasting (>12 hr) blood samples drawn before breakfast (0 hr) and at 24, 48, and 72 hr and from postprandial samples collected at 4, 5, 6, 7, 9, 12, and 16 hr. Times (12.6 +/- 2.5 h) of maximum plasma (2)H-alpha-tocopherol concentrations (0.82% +/- 0.59% total alpha-tocopherol), fractional disappearance rates (0.63 +/- 0.26 pools/d), half-lives (30 +/- 11 hr), and the minimum estimated (2)H-alpha-tocopherolabsorbed (24% +/- 16%) did not vary between age groups or sexes (n = 41). Unlabeled alpha-tocopherol concentrations were higher in older adults (26.4 +/- 8.6 umol/L) than in younger adults (19.3 +/- 4.2 umol/L; P = 0.0019) and correlated with serum lipids (r = 0.4938, P = 0.0012). In addition, (2)H-alpha-tocopherol half-lives were correlated with lipids (r = 0.4361, P = 0.0044). Paradoxically, alpha-tocopherol remained in circulation longer in participants with higher serum lipids, but the (2)H-alpha-tocopherol absorbed was not dependent on the plasma lipid status. Neither variable was dependent on age. These data suggest that plasma alpha-tocopherol concentrations are more dependent on mechanisms that control circulating lipids rather than those related to its absorption and initial incorporation into plasma.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes

Cosmetics -> Skin conditioning; Antioxidant

Methods of Manufacturing

Isolation from wheat germ.

The industrial total synthesis of alpha-tocopherol is based on the condensation of 2,3,6-trimethylhydroquinone with phytol, phytyl halides, or preferentially isophytol. Lewis and Bronsted acids, especially zinc chloride with a mineral acid, serve as catalysts for condensation. Boron trifluoride and AlCl3, Fe/HCl, trifluoracetic acid, and boric acid/carboxylic acid are also good catalysts. A wide range of solvents can be used, e.g., ethyl acetate, acetic acid, (chlorinated) hydrocarbons or supercritical CO2. When synthetic phytol or isophytol is used, the product consists of equal amounts of all eight alpha-tocopherol stereoisomers and is thus denominated (all-rac)-alpha-tocopherol. The majority of synthetic alpha-tocopherol is treated with acetic anhydride to give the acetate, which is stable on storage. In addition, the succinate (monoester of succinic acid) and the nicotinate are produced commercially. Purification of the crude product is possible at the free tocopherol or acetate stage by short-path distillation under high vacuum or extraction with supercritical CO2.

... the commercially significant form of tocopherol is all-rac-alpha-tocopheryl acetate. ... /Commercial/ processes utilize a Friedel-Crafts-type condensation of 2,3,5-trimethylhydroquinone with either phytol, a phytyl halide, or phytadiene. The principal synthesis in current commercial use involves condensation of 2,3,5-trimethylhydroquinone with synthetic isophytol in an inert solvent, such as benzene or hexane, with an acid catalyst, such as zinc chloride, boron trifluoride, or orthoboric acid/oxalic acid to give the all-rac-a-tocopherol. Free tocopherol is protected as its acetate ester by reaction with acetic anhydride. Purification of tocopheryl acetate is readily accomplished by high vacuum molecular distillation and rectification (equation image) to achieve the required USP standard.

The most important natural sources of vitamin E are plant oils and fats. The deodorization of edible oils yields as a byproduct deodorizer sludges which contain tocopherols in economically interesting concentrations (3-15%). ... Various processes are available for the purification of tocopherols. The fatty acids can be extracted and separated in the form of sparingly soluble calcium salts. Alternatively, they can be eliminated by distillation, preferably after esterification. The sterols can be separated by treatment with hydrogen chloride or CaCl2, by crystallization, or by extraction. Alternatively, the free sterols can be esterified with the excess fatty acids, and the tocopherols can be separated from the high-boiling sterol fatty acid esters by distillation. After removal of the free fatty acids, the tocopherols can be concentrated by adsorption on basic ion exchangers.

It is synthesised from a mixture of toluene and 2,3,5-trimethyl-hydroquinone that reacts with isophytol to all-rac-alpha-tocopherol using iron in the presence of hydrogen chloride gas as catalyst. The reaction mixture obtained is filtered and extracted with aqueous caustic soda. Toluene is removed by evaporation and the residue (all-rac-alpha-tocopherol) is purified by vacuum distillation.

It is chemically synthesized by condensing racemic isophytol with trimethyl hydroquinone.

General Manufacturing Information

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Plastics Product Manufacturing

Miscellaneous Manufacturing

Paper Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Vitamin E: ACTIVE

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-: ACTIVE

The international unit of vitamin E is equal to one mg of standard dl-alpha-tocopheryl acetate. Activity may also be expressed as alpha-tocopherol equivalents (alpha-TE) where one alpha-TE is equal to the activity of 1 mg of alpha-tocopherol.

Tocopherol: Any of a group of related substances (alpha-, beta-, gamma-, and delta-tocopherol) that constitute Vitamin E. The alpha-form (which occurs naturally as the d-isomer) is the most potent. ... All are derivatives of dihydrobenzo-gamma-pyran and differ from each other only in the number and position of methyl groups.

Vitamin E, also known as alpha-tocopherol, comes in different forms: RRR-alpha-tocopherol, the only form of alpha-tocopherol that occurs naturally in foods and the 2R-stereoisomeric forms of alpha-tocopherol (RRR-, RSR-, RRS-, and RSS-alpha-tocopherol) that occur in fortified foods and supplements.

The RDA for vitamin E is based on the alpha-tocopherol form because it is the most active, or usable, form. Unlike other vitamins, the form of alpha-tocopherol made in the laboratory and found in supplements is not identical to the natural form, and is not quite as active as the natural form.

For more General Manufacturing Information (Complete) data for VITAMIN E (6 total), please visit the HSDB record page.

All-rac-alpha-tocopherol has also vitamin E activity; 1 mg of all-rac-alpha-tocopherol is equivalent to 1.10 IU of vitamin E.

The 2R-stereoisomers are the only forms of alpha-tocopherol that are maintained in human plasma and tissue. The activity of natural or natural-source alpha-tocopherol (RRR alpha-tocopherol), on an equal weight basis, is at least twice as high as synthetic alpha-tocopherol. This is mainly because half of the stereoisomers of synthetic alpha-tocopherol are not maintained in human plasma and are, therefore, not bioavailable.

The active substance is all-rac-alpha-tocopherol (Chemical Abstracts Service (CAS) number 10191-41-0; European Inventory of Existing Commercial chemical substances (EINECS) number 233--466-0; chemical formula C29H50O2) consisting of eight stereoisomers (RRR, RRS, RSS, RSR, SRR, SSR, SRS and SSS) in equal quantities.

Analytic Laboratory Methods

... Methods of quant assay of vit e depend either directly or indirectly upon ease with which free alpha tocopherol is oxidized ... (1) formation of red orthoquinone by treatment ... with concn nitric acid & (2) reduction of ferric chloride in presence of alpha-alpha'-dipyridyl ... forms red-colored complex with ferrous ions.

Method: AOAC 971.30; Procedure: colorimetric method; Analyte: alpha-tocopherol and alpha-tocopherol acetate; Matrix: food and feeds; Detection Limit: not provided.

HPLC of vitamin e. Other methods in current use for assay of vit E are reversed phase for routine anal & straight phase on silica gel if intention is to separate all forms of vit E.

For more Analytic Laboratory Methods (Complete) data for VITAMIN E (31 total), please visit the HSDB record page.

A reliable analytical method for the simultaneous determination of dl-alpha-tocopherol acetate and dl-alpha-tocopherol in foods was established by HPLC using post-column photochemical reaction with UV and fluorescence detection. For low-fat food such as fruit juice and vegetable sauce, the tocopherols were extracted with methanol containing 0.1% ascorbic acid and the extract solution was injected into the HPLC. For fatty foods such as butter and margarine, the tocopherols were extracted with a mixed solvent of acetonitrile-2-propanol (9:1) containing ascorbic acid. The extract was cleaned up using a Sep Pak plus C18 cartridge and the eluent from the cartridge was injected into the HPLC. The peaks corresponding to tocopherols on the chromatogram were confirmed by comparing their UV spectra with those of the standard mixture at lamp-on and lamp-off of the photochemical reactor. The recoveries of tocopherols from low-fat foods (orange juice and barbecue sauce) fortified at levels of 10 and 100 microg/kg each were 88.3 to 105.8% (RSD 0.5 to 6.0%) and those from the fatty foods (peanut butter and margarine) fortified at 100 microg/kg each were 57.1 to 88.3% (RSD 3.0 to 6.4%). The determination limits corresponded to 10 microg/kg of the tocopherols in the low-fat foods and 20 microg/kg in the fatty foods.

A collaborative study was conducted to evaluate a method for identifying d- or dl-alpha-tocopherol in pharmaceuticals, food supplements, or feed supplements. The sample is extracted and saponified, the extraneous color is removed by chromatography, and the sample is assayed for vitamin E. Optical rotations are determined before and after formation of the ferricyanide oxidation product. The specific optical rotation of the oxidation product is negligible for the dl-form and +25.5 degrees for the d-form. Statistical analysis of the data reported by 8 collaborators for the standard d-alpha-tocopheryl acetate and for 6 unknown samples indicates a significant interaction between laboratories and samples. The mean coefficients of variation among laboratories for the determinations of the corrected specific optical rotation of the standard and the rotation ratio for the unknown samples containing d-alpha-tocopherol were 11.7 and 21.6%, respectively, for all laboratories and 5.8 and 11.8%, respectively, for experienced laboratories. This identification test for vitamin E is acceptable for determining the form of vitamin E as either d or dl /alpha-tocopherol/, but is not acceptable for accurately determining mixtures of the 2 forms. The method has been adopted as official first action for the identification of d- or dl-alpha-tocopherol.

The free radical scavenger properties of vitamin E (DL-alpha-tocopherol), a natural antioxidant, and derivatives were studied using an original in vitro method consisting of free radical production by photoirradiation of pheomelanin and direct detection of the free radicals by a physical, specific technique, electron spin resonance. Validation of this method has been realized using well-known biological free radical scavengers, superoxide dismutase and reduced glutathione. DL-alpha-Tocopherol, tocopheryl acetate, tocopheryl linoleate, and tocopheryl polyoxyethylene (POE) succinate induced a significant diminution of the free radical production. In order of efficiency, tocopheryl POE succinate was the best scavenger (37.6% inhibition at 0.25%) followed by tocopheryl linoleate (25.6% inhibition at 1%) and tocopheryl acetate (23.9% inhibition at 0.5%) and finally DL-alpha-tocopherol (16.2% inhibition at 0.05%). The results reported a decrease of the inhibitory effect for high concentrations of DL-alpha-tocopherol (0.1%) and tocopheryl acetate (1%), showing a tendency of this compound to act as a prooxidant. Used in optimal concentrations in cosmetologic or dermatologic formulations, Vitamin E and these derivatives should prevent or reduce the harmful activity of free radicals in the skin.

Clinical Laboratory Methods

Analyte: vitamin E; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection; limit of detection: 50 ng/mL

Analyte: vitamin E; matrix: blood (erythrocyte); procedure: high-performance liquid chromatography with ultraviolet detection at 282 nm

Analyte: vitamin E; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 292 nm

For more Clinical Laboratory Methods (Complete) data for VITAMIN E (15 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C

Interactions

Ascorbic acid appears to have two opposite roles in animal tissues: to act as an antioxidant or to act as a prooxidant. The effects of ascorbic acid supplementation on the tissue antioxidant status seem to be dependent on the dose of ascorbic acid and the vitamin E status. Adequate doses of ascorbic acid supplementation to vitamin E-deficient subjects or animals help to partially maintain vitamin E levels, probably through sparing the degradative metabolism of vitamin E, and thus increase the antioxidant effectiveness. The sparing effect of ascorbic acid on vitamin E metabolism is also shown in the partial reversal of the manifestation of vitamin E deficiency. On the other hand, when the animals are marginally adequate in vitamin E status, ascorbic acid supplementation in large doses appears to promote lipid peroxidation and significantly decreases the antioxidant potential of animals. An increase of the level of vitamin E supplementation overcomes the prooxidant effect of large doses of ascorbic acid. This observation suggests that vitamin E requirement may be increased with a large dose of ascorbic acid supplementation.

Numerous lipid- and aqueous-phase inhibitors of nitrosation, as well as a number of other general antioxidants and free-radical trapping agents, were examined for their effectiveness in blocking the mutagenic effects of nitric oxide. The mutagenic activity of nitric oxide was most effectively inhibited by beta-carotene and tocopherols. BHT, dimethyl sulfoxide and mannitol also blocked the mutagenic effects of nitrogen oxides but appeared less effective than beta-carotene or vitamin E, while ascorbate was ineffective as an inhibitor of mutation resulting from nitric oxide exposure.

The effects of zidovudine on the fetus were investigated in pregnant mice by using parameters such as the number of fetuses, fetal size, and the fetal hepatic cell clonogenic assay. Zidovudine caused dose-dependent toxicity to the fetus upon administration via drinking water to pregnant mice from days 1 to 13 of gestation. At the 0.5 mg/ml dose level, zidovudine caused a decrease in the number of fetuses to 12 from an average of 16.5 in control animals, and the fetal size (crown-rump length) was reduced from 10.5 to 8.5 mm. The CFU of the erythroid progenitor cell colonies derived from the fetal hepatic cells were decreased to 38% of that of the control, and the hematocrit dropped to 33.5 + or - 1.7 from a control value of 42.6 + or - 2.5. Concomitant administration of erythropoietin, vitamin E, or interleukin-3 to the zidovudine treated pregnant mice caused a significant reversal in the zidovudine induced toxicity to the fetu and to the mother's bone marrow. The success of therapeutic intervention was demonstrated by restoration of the number of fetuses to the level of untreated controls, an increase in the size of fetuses to normal values, and an increase i hematocrit to > 40.

For more Interactions (Complete) data for VITAMIN E (25 total), please visit the HSDB record page.

Inflammatory bowel disease is often associated with iron deficiency anemia and oral iron supplementation may be required. However, iron may increase oxidative stress through the Fenton reaction and thus exacerbate the disease. This study was designed to determine in rats with dextran sulfate sodium (DSS)-induced colitis whether oral iron supplementation increases intestinal inflammation and oxidative stress and whether the addition of an antioxidant, vitamin E, would reduce this detrimental effect. Four groups of rats that consumed 50 g/L DSS in drinking water were studied for 7 d and were fed: a control, nonpurified diet (iron, 270 mg, and dl-alpha-tocopherol acetate, 49 mg/kg); diet + iron (iron, 3000 mg/kg); diet + vitamin E (dl-alpha-tocopherol acetate, 2000 mg/kg) and the diet + both iron and vitamin E, each at the same concentrations as above. Body weight change, rectal bleeding, histological scores, plasma and colonic lipid peroxides (LPO), plasma 8-isoprostane, colonic glutathione peroxidase (GPx) and plasma vitamin E were measured. Iron supplementation increased disease activity as demonstrated by higher histological scores and heavier rectal bleeding. This was associated with an increase in colonic and plasma LPO and plasma 8-isoprostane as well as a decrease in colonic GPx. Vitamin E supplementation decreased colonic inflammation and rectal bleeding but did not affect oxidative stress, suggesting another mechanism for reducing inflammation. In conclusion, oral iron supplementation resulted in an increase in disease activity in this model of colitis. This detrimental effect on disease activity was reduced by vitamin E. Therefore, the addition of vitamin E to oral iron supplementation may be beneficial.

Previous studies have shown that beta-carotene and alpha-tocopherol can act synergistically to inhibit the growth of experimentally induced oral cancer. The initial studies on the synergistic anticancer activity of antioxidants have been extended to include reduced glutathione and ascorbic acid. Sixty male hamsters (4-5 wks old) were divided into six equal groups. Groups 1-6 were treated with 7,12-dimethylbenz[a]anthracene (DMBA) (0.5% solution). Group 2 received a mixture containing equal amounts of beta-carotene, dl-alpha-tocopherol (vitamin E), glutathione, and l-ascorbic acid (vitamin C) (12.5 micrograms) delivered orally by pipette. Groups 3-6 were treated with beta-carotene alone (50 micrograms), vitamin E alone (50 micrograms), glutathione (50 micrograms) alone, and vitamin C alone (50 micrograms). Animals were euthanized at 12 and 14 weeks. Tumors were counted and measured, and tumor burden was calculated for each experimental group. The mixture of antioxidants significantly reduced tumor burden, whereas the beta-carotene, vitamin E, and reduced glutathione treatments also reduced tumor burden. beta-Carotene and glutathione provided greater levels of chemoprevention than vitamin E as single agents. In contrast, vitamin C treatment produced no antitumor effect but increased tumor burden by Week 14. This mixture of antioxidants produced a significant synergistic chemoprevention of oral cancer.

Ferric nitrilotriacetate (Fe-NTA) is a potent nephrotoxic agent. In this communication, we show the modulatory effect of DL-alpha-tocopherol (Vitamin-E) on ferric nitrilotriacetate (Fe-NTA)-induced renal oxidative stress, toxicity and hyperproliferative response in rats. Fe-NTA-treatment enhances the susceptibility of renal microsomal membrane for iron-ascorbate-induced lipid peroxidation and hydrogen peroxide generation which are accompanied by a decrease in the activities of renal antioxidant enzymes, catalase, glutathione peroxidase, glutathione reductase and glutathione-S-transferase and depletion in the level of renal glutathione. Parallel to these changes, a sharp increase in blood urea nitrogen and serum creatinine has been observed. In addition, Fe-NTA-treatment also enhances renal ornithine decarboxylase activity (ODC) and increases [(3)H]thymidine incorporation in renal DNA. Prophylactic treatment of animals with /vitamin E/ Vit.E daily for 1 week prior to the administration of Fe-NTA resulted in the diminution of Fe-NTA-mediated damage. Enhanced susceptibility of renal microsomal membrane for lipid peroxidation induced by iron-ascorbate and hydrogen peroxide generation were significantly reduced (P < 0.05). In addition, the depleted level of glutathione and inhibited activities of antioxidant enzymes recovered to significant levels (P < 0.05). Similarly, the enhanced blood urea nitrogen and serum creatinine levels which are indicative of renal injury showed a reduction of about 50% at a higher dose of Vit.E. The pretreatment of rats with Vit.E reduced the Fe-NTA-mediated induction in ODC activity and enhancement in [(3)H]thymidine incorporation in DNA. The protective effect of Vit.E was dose dependent. In summary, our data suggest that Vit.E is an effective chemopreventive agent in kidney and may suppress Fe-NTA-induced renal toxicity.

Ultraviolet (UV) irradiation of C3H/HeN mice induces skin cancer and an immunosuppression that prevents the host from rejecting antigenic UV-induced tumors. The capacity of topical vitamin E (dl-alpha-tocopherol) to prevent photocarcinogenesis or the immunosuppression induced by UV irradiation was assessed. Skin cancer incidence in UV-irradiated mice was 81% at 33 weeks after the first UV exposure; application to mice of 25 mg vitamin E three times per week for three weeks before UV irradiation, and throughout the experiment, reduced this incidence to 42% (p = 0.0065, log rank test). Immunoenhancement by vitamin E was assessed by comparing levels of immunosuppression by splenocytes from normal or UV-irradiated mice, with and without topical vitamin E treatment. Transfer of splenocytes from UV-irradiated mice to naive mice prevented the recipients from rejecting a UV-induced tumor challenge, whereas splenocytes from UV-irradiated mice treated with vitamin E did not prevent recipients from rejecting a similar tumor challenge. Phenotypic analysis of splenocytes used in the passive transfer assay, conducted with a biotin-avidin-immunoperoxidase technique, revealed that vitamin E treatment of mice undergoing UV irradiation prevented the UV-induced down regulation of Ia expression in splenocytes and increased the proportion of Lyt-2+ and L3T4+ splenocytes. Therefore, chronically applied vitamin E can effectively reduce cancer formation and immunosuppression induced by UV irradiation. Prevention of UV-induced down regulation of Ia expression may have contributed to this immunomodulation.

For more Interactions (Complete) data for dl-alpha-Tocopherol (9 total), please visit the HSDB record page.

Stability Shelf Life

/Tocopherols are/ stable to heat in the absence of oxygen, to strong acids, and to visible light. /Tocopherol/

Stable under recommended storage conditions.

Exposure to light. Stable under recommended storage conditions.

The shelf-life of the additive has been investigated in three commercial batches, stored in aluminium bottles under argon at 15 and at 25 °C. After 3 years of storage, a decrease in the concentration of all-rac-alpha-tocopherol of 3 % or less was observed.

Dates

[Determination of vitamin A, vitamin E isomers and cholesterol in foods by reversed-phase high-performance liquid chromatography]

Danyang Yin, Jiawei Hu, Di Zhao, Ying ZhaoPMID: 34311833 DOI: 10.19813/j.cnki.weishengyanjiu.2021.04.013

Abstract

To establish a method for simultaneous analysis of vitamin A, three vitamin E isomers and cholesterol in meat products by reversed-phase high-performance liquid chromatography. This method is used to determine the contents of the corresponding nutrients in several meat products.The sample was pretreated with saponification and liquid-liquid extraction, then separated on Waters Symmetry C_(18) column(4.6 mm×250 mm, 5 μm). The mobile phase consisted of methanol(98%) and water(2%). The analytes were detected by photo-diode array(PDA)detector. 325 nm, 294 nm, and 210 nm were selected as the characteristic absorption wavelengths of vitamin A, vitamin E, and cholesterol, respectively by scanning in the range of 190-350 nm in 3 D mode. Benzo[e]pyrene was internal standard for vitamin A and E. Cholesterol was quantified by external standard curve method.

The concentration of vitamin A, three vitamin E isomers and cholesterol showed good linearity in the range of 0.18-9.00 μg/mL、0.76-5.2 μg/mL and 0.11-5.50 mg/mL, respectively, with the correlation coefficients greater than 0.995.The limits of detections(LODs) were 5、20 and 330 μg/100 g and the limits of quantification(LOQs) for vitamin A, three vitamin E isomers and cholesterol were 15、60 and 990 μg/100 g, respectively. The recoveries at three levels in the matrix were 86.3%-105.6%, and the relative standard deviations(RSDs) were all less than 7.0%(n=6).

The method is sensitive, accurate and suitable for analysis of vitamin A, three vitamin E isomers and cholesterol in meat products.

Vitamin E-facilitated carbon monoxide pro-drug nanomedicine for efficient light-responsive combination cancer therapy

Yaw Opoku-Damoah, Run Zhang, Hang T Ta, Zhi Ping XuPMID: 34346418 DOI: 10.1039/d1bm00941a

Abstract

The quest to maximize therapeutic efficiency in cancer treatment requires innovative delivery nanoplatforms capable of employing different modules simultaneously. Combination therapy has proven to be one of the best anticancer strategies so far. Herein, we have developed a lipid-encapsulated nanoplatform that combines chemotherapy with photoresponsive gas therapy for colon cancer treatment. Carbon monoxide releasing molecules (CORMs) and vitamin E analogues (pure/pegylated α-tocopheryl succinate; α-TOS) were co-loaded into the lipid layer with core-shell upconversion nanoparticles (UCNPs), which converted 808 nm light to 360 nm photons to trigger CO release at the tumor site. This folic acid (FA)-targeting nanomedicine (Lipid/UCNP/CORM/α-TOS/FA: LUCTF) possessed a cancer-targeting ability and a light-triggered CO release ability for synergistic apoptosis of HCT116 cellsenhanced ROS generation and mitochondrial membrane breaking.

data have confirmed the significantly enhanced therapeutic efficacy of LUCTF without any significant biosafety issues after intravenous administration. Thus, nanomedicine LUCTF represents a novel way for efficient cancer therapy

combining locally released CO and a compatible chemotherapeutic agent (

α-TOS).

Nattaporn Pattarachotanant, Anchalee Prasansuklab, Tewin Tencomnao

PMID: 34371875 DOI: 10.3390/nu13072368

Abstract

Polycyclic aromatic hydrocarbons (PAHs) have been recognized to cause neurobehavioral dysfunctions and disorder of cognition and behavioral patterns in childhood.L. (MC) has been widely known for its nutraceutical and health-promoting properties. To date, the effect of MC for the prevention and handling of PAHs-induced neurotoxicity has not been reported. In the current study, the neuroprotective effects of MC and its underlying mechanisms were investigated in mouse hippocampal neuronal cell line (HT22); moreover, in silico analysis was performed with the phytochemicals MC to decipher their potential function as neuroprotectants. MC was demonstrated to possess neuroprotective effect by reducing reactive oxygen species' (ROS') production and down-regulating cyclin D1, p53, and p38 mitogen-activated protein kinase (MAPK) protein expressions, resulting in the inhibition of cell apoptosis and the normalization of cell cycle progression. Additionally, 28 phytochemicals of MC and their competence on inhibiting cytochrome P450 (CYP: CYP1A1, CYP1A2, and CYP1B1) functions were resolved. In silico analysis of vitamin E and stigmasterol revealed that their binding to either CYP1A1 or CYP1A2 was more efficient than the binding of each positive control (alizarin or purpurin). Together, MC is potentially an interesting neuroprotectant including vitamin E and stigmasterol as probable active components for the prevention for PAHs-induced neurotoxicity.

Systematic review with network meta-analysis: comparative efficacy of pharmacologic therapies for fibrosis improvement and resolution of NASH

Abdul M Majzoub, Tarek Nayfeh, Abbey Barnard, Nagambika Munaganuru, Shravan Dave, Siddharth Singh, Mohammad Hassan Murad, Rohit LoombaPMID: 34435378 DOI: 10.1111/apt.16583

Abstract

Nonalcoholic steatohepatitis (NASH) is a common cause of chronic liver disease. There is a major need to understand the efficacy of different pharmacological agents for the treatment of NASH.To assess the relative rank-order of different pharmacological interventions in fibrosis improvement and NASH resolution.

A comprehensive search of several databases was conducted by an experienced librarian. We included randomised controlled-trials (RCTs) comparing pharmacological interventions in patients with biopsy-proven NASH. The primary outcome was ≥1 stage improvement in fibrosis. The secondary outcome was NASH resolution.

A total of 26 RCTs with 23 interventions met the eligibility criteria. Lanifibranor and obeticholic acid had the highest probability of being ranked the most effective intervention for achieving ≥1 stage of fibrosis improvement (SUCRA 0.78) and (SUCRA 0.77), respectively. For NASH resolution, semaglutide, liraglutide and vitamin E plus pioglitazone had the highest probability of being ranked the most effective intervention for achieving NASH resolution (SUCRA 0.89), (SUCRA 0.84) and (SUCRA 0.83), respectively. Lanifibranor, obeticholic acid, pioglitazone and vitamin E were significantly better than placebo in achieving ≥1 stage of fibrosis improvement. Conversely, semaglutide, liraglutide, vitamine E plus pioglitazone, pioglitazone, lanifibranor and obeticholic acid were significantly better than placebo in achieving NASH resolution.

These data provide relative rank-order efficacy of various NASH therapies in terms of their improvements in liver fibrosis and NASH resolution. Therapies that have been shown to improve NASH resolution may be combined with therapies that have an antifibrotic effect to further boost treatment response rate in future.

Efficacy of water-based vitamin E solution versus placebo in the prevention of retinopathy of prematurity in very low birth weight infants: A randomized clinical trial

Silvia Romero-Maldonado, Araceli Montoya-Estrada, Enrique Reyes-Muñoz, Alberto Martín Guzmán-Grenfell, Yessica Dorin Torres-Ramos, Mario David Sánchez-Mendez, Maricruz Tolentino-Dolores, Manuel Bernardo Salgado-Valladares, Aurora Belmont-Gómez, Nayelli Najéra, Guillermo Ceballos, Jorge Arturo Cardona-Pérez, Juan José Hicks, Javier Mancilla-RamírezPMID: 34397821 DOI: 10.1097/MD.0000000000026765

Abstract

Vitamin E has antioxidant properties, which help in scavenging free radicals, thereby reducing oxidation of lipids and proteins. This study aims to evaluate the efficacy of oral vitamin E supplementation in preventing retinopathy of prematurity (ROP) in very low birth weight (VLBW) infants with respiratory distress syndrome (RDS) and decreasing oxidative stress 15 and 28 days post-intervention.Ninety VLBW infants were randomly assigned to two groups:

Each group received 25 IU of vitamin E (T) or placebo (C).

The incidence of ROP in groups T and C was 12.5% (n=6) and 31% (n = 13), respectively (RR: 0.40; 95% CI: 0.10–0.96). There were no differences in mortality between groups. As expected, the vitamin E concentration was significantly increased 28 days post-intervention in group T.

Oral supplementation with vitamin E may effectively prevent ROP development in VLBW infants with RDS. Oxidative damage markers were significantly lower, whereas total antioxidant capacity was increased in group T. However, levels of other antioxidants as vitamin A and C were not measured in two groups.

Dietary supplementation of pumpkin seed oil and sunflower oil along with vitamin E improves sperm characteristics and reproductive hormones in roosters

Saied Lotfi, Jafar Fakhraei, Hossein Mansoori YarahmadiPMID: 34298380 DOI: 10.1016/j.psj.2021.101289

Abstract

This study evaluates the effects of pumpkin seed oil and sunflower oil along with vitamin E on the reproductive characteristics of aged roosters. Thirty Ross breeder roosters (45-wk-old) were assigned into 6 groups (5 birds/group) with the following diets: 1) control group (basal diet), 2) basal diet with 2% pumpkin seed oil as omega-3 fatty acid (PSO group), 3) basal diet with 2% sunflower oil as omega-6 fatty acid (SFO group), 4) basal diet with 200 mg/kg vitamin E (Control + vitE group), 5) basal diet and 2% pumpkin seed oil along with 200 mg/kg vitamin E (PSO + vitE group) and 6) basal diet and 2% sunflower oil along with 200 mg/kg vitamin E (SFO + vitE group). Roosters were fed on the experimental diets for 60 d and different characteristics of sperm characteristics including routine semen analysis and several sperm functional tests in every 20 d were examined. Reproductive hormones were also evaluated in 0 d and at the end of the trial. Semen volume and morphology were not affected by any of the diets. The roosters fed with pumpkin seed oil + vitE showed the higher percentage of sperm concentration, total motility, progressive motility, viability and membrane integrity and the lower lipid peroxidation (P ≤ 0.05). The group 5 (PSO + vitE) had numerically the lowest sperm with fragmented DNA (DNA Fr) at 0 of the experiment and sperm with non-fragmented DNA (DNA Fr

) was lowest in group 6 (SFO + vitE) on da 40 the experiment. Testosterone level was not affected by the experimental diets (P > 0.05), however other hormones (LH and FSH) were affected. Based on the results, the supplementation of aged roosters' diet with pumpkin seed oil + vitE improves reproductive performance which can be an appropriate strategy to preserve the reproductive performance of aged roosters.

Redox State and Lysosomal Activity in Women with Ovarian Cancer with Tumor Recurrence and Multiorgan Metastasis

Paweł Sutkowy, Jolanta Czuczejko, Bogdan Małkowski, Karolina Szewczyk-Golec, Rita Łopatto, Marta Maruszak, Alina WoźniakPMID: 34279378 DOI: 10.3390/molecules26134039

Abstract

The aim of the study is to evaluate oxidant-antioxidant balance as well as lysosomal and anti-protease activities in ovarian cancer since it has been emphasized that the crucial inducing factor of carcinogenesis may be reactive oxygen/nitrogen species or, more precisely, oxidative stress-induced inflammation. The study involved 15 women with ovarian cancer, aged 59.9 ± 7.8 years, and 9 healthy women aged 56.3 ± 4.3 years (controls). The study material was venous blood collected from fasting subjects. In erythrocytes, the activities of superoxide dismutase, glutathione peroxidase, and catalase, as well as concentrations of conjugated dienes (CDs) and thiobarbituric acid reactive substances (TBARS), were investigated. CD, TBARS, and vitamins A and E plasma concentrations were also determined. Moreover, total antioxidant capacity and concentrations of 4-hydroxynonenal adducts and 8-iso-prostaglandin F2α, as well as activities of acid phosphatase, arylsulfatase, cathepsin D, and α-antitrypsin, were studied in serum. The vitamin E and 8-iso-prostaglandin F2α concentrations as well as arylsulfatase activity were lower in the women with cancer compared to the controls (

= 0.006,

= 0.03,

= 0.001, respectively). In contrast, cathepsin D activity was lower in the controls (

= 0.04). In the peripheral blood of the women with cancer, oxidant-antioxidant and lysosomal disturbances were observed.

Correlation between Levels of Vitamins D

Nurliyana Najwa Md Razip, Banulata Gopalsamy, Mohd Sokhini Abdul Mutalib, Sui Kiat Chang, Muhammad Mikhail Joseph Anthony Abdullah, Azrina Azlan, Zulida Rejali, Huzwah Khaza'aiPMID: 34371798 DOI: 10.3390/nu13072288

Abstract

An overview of vitamins Dand E suggests micronutrient deficiency contributes to type 2 diabetes mellitus (T2DM). A case-control study was conducted to determine the status of plasma vitamins D

and E isomers amongst diabetic Malaysians. Two groups were recruited for participation, one comprising fifty diabetic subjects (DM) and one comprising fifty non-diabetic (non-DM) subjects, in order to assess their plasma vitamin D

, calcium and vitamin E status. Glycaemic status (haemoglobin A1c, HbA1c; fasting blood glucose, FBG; C-Peptide) and lipid profiles (total cholesterol, TC; triglycerides, TG; low-density lipoprotein-cholesterol, LDL-C; high-density lipoprotein-cholesterol, HDL-C) were assessed, followed by anthropometric measurements. The Mann-Whitney U-test, Kruskal-Wallis and Spearman's correlation coefficient were used to elucidate the association between levels of plasma vitamins D

and E and T2DM. The vitamin D

deficiency group (<20 ng/mL) showed a significant correlation (

< 0.05) with glycaemic status (HbA1c and FBG) and lipid profiles (HDL-C, LDL and TC). Spearman's correlation demonstrated that vitamin D

status is strongly correlated with HDL levels (

< 0.05). Similarly, plasma total vitamin E levels >4.9 μg/mL revealed significantly different FBG, HbA1c, C-Peptide, LDL, HDL and TC levels across both groups. Moreover, family history, smoking, waist circumference and HbA1c levels demonstrated a significant association (

< 0.05) with levels of vitamins D and E but not FBG and lipid profiles. This could be because the pre-diabetic status among the non-DM group influenced the outcomes of this study.

Evaluating Anticancer and Immunomodulatory Effects of

Hemavathy Subramaiam, Wan-Loy Chu, Ammu Kutty Radhakrishnan, Srikumar Chakravarthi, Kanga Rani Selvaduray, Yih-Yih KokPMID: 34371830 DOI: 10.3390/nu13072320

Abstract

Nutrition can modulate host immune responses as well as promote anticancer effects. In this study, two nutritional supplements, namely gamma-tocotrienol (γT3) andwere evaluated for their immune-enhancing and anticancer effects in a syngeneic mouse model of breast cancer (BC). Five-week-old female BALB/c mice were fed

, γT3, or a combination of

and γT3 (

+ γT3) for 56 days. The mice were inoculated with 4T1 cells into their mammary fat pad on day 28 to induce BC. The animals were culled on day 56 for various analyses. A significant reduction (

< 0.05) in tumor volume was only observed on day 37 and 49 in animals fed with the combination of γT3 +

. There was a marked increase (

< 0.05) of CD4/CD127

T-cells and decrease (

< 0.05) of T-regulatory cells in peripheral blood from mice fed with either γT3 or

The breast tissue of the combined group showed abundant areas of necrosis, but did not prevent metastasis to the liver. Although there was a significant increase (

< 0.05) of MIG-6 and Cadherin 13 expression in tumors from γT3-fed animals, there were no significant (

> 0.05) differences in the expression of MIG-6, Cadherin 13, BIRC5, and Serpine1 upon combined feeding. This showed that combined γT3 +

treatment did not show any synergistic anticancer effects in this study model.

GPX4 and vitamin E cooperatively protect hematopoietic stem and progenitor cells from lipid peroxidation and ferroptosis

Qian Hu, Yifan Zhang, Huiling Lou, Zexian Ou, Jin Liu, Wentao Duan, Hao Wang, Yuanlong Ge, Junxia Min, Fudi Wang, Zhenyu JuPMID: 34267193 DOI: 10.1038/s41419-021-04008-9